molecular formula C12H13ClO3 B2534123 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid CAS No. 1340313-20-3

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid

Cat. No.: B2534123
CAS No.: 1340313-20-3
M. Wt: 240.68
InChI Key: PRLQSBHXPDYLQU-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol. This compound has been studied extensively for its physical, chemical, and biological properties.

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Scientific Research Applications

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid can be compared with other similar compounds, such as:

    3-[(4-Chlorophenyl)methyl]oxolane-3-carboxylic acid: This compound has a similar structure but with the chlorine atom at the para position, which may result in different chemical and biological properties.

    3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid: The presence of a bromine atom instead of chlorine can lead to variations in reactivity and biological activity.

    3-[(3-Methylphenyl)methyl]oxolane-3-carboxylic acid: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-3-1-2-9(6-10)7-12(11(14)15)4-5-16-8-12/h1-3,6H,4-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLQSBHXPDYLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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